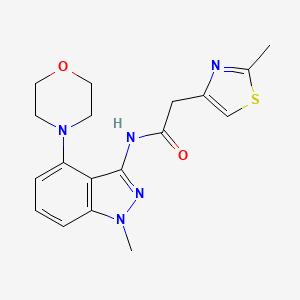

![molecular formula C13H16N4OS B5602413 4-[(3-乙氧基亚苄基)氨基]-5-乙基-4H-1,2,4-三唑-3-硫醇](/img/structure/B5602413.png)

4-[(3-乙氧基亚苄基)氨基]-5-乙基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives typically involves the condensation of various aldehydes with amino-substituted triazoles. Although the exact synthesis pathway for 4-[(3-ethoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol is not directly reported, similar compounds have been synthesized through reactions involving amino-triazole precursors and aromatic aldehydes in the presence of acid catalysts or base promotors. For instance, the condensation reaction of 4-amino-3-ethyl-1H-1,2,4-triazole-5(4H)-thione with 2-methylbenzaldehyde under specific conditions can yield structurally related triazole-thione derivatives (Wang et al., 2008).

Molecular Structure Analysis

Triazole compounds, including those with substituents similar to 4-[(3-ethoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol, often exhibit interesting molecular geometries due to the conjugation of the triazole ring with other functional groups. X-ray crystallography and DFT calculations provide insights into their molecular structures, revealing short N=C double bonds and planar arrangements that facilitate π–π stacking interactions within the crystal lattice. These structural features contribute to the compound's stability and reactivity (Wang et al., 2008).

Chemical Reactions and Properties

The presence of a thiol group in the triazole structure opens avenues for various chemical reactions, such as thiol-ene reactions, which can be used for further functionalization of the molecule. The ethoxybenzylidene moiety might undergo nucleophilic addition reactions, potentially altering the compound's electronic and physical properties. The triazole core itself is known for participating in cycloaddition reactions, serving as a versatile precursor for synthesizing more complex molecules.

Physical Properties Analysis

Triazole derivatives generally exhibit moderate to high melting points and solubility in common organic solvents like ethanol, DMSO, and chloroform. Their specific physical properties depend on the nature and position of substituents on the triazole ring. The ethoxy group may increase solubility in less polar solvents, whereas the thiol group could contribute to higher reactivity and potentially lower stability in oxidative conditions.

Chemical Properties Analysis

Triazoles are renowned for their chemical stability, owing to the aromatic character of the triazole ring and the electron-donating effects of substituents such as the ethoxybenzylidene group. This stability is crucial for applications in harsh chemical environments. The thiol group in 4-[(3-ethoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol adds nucleophilicity, making it a candidate for reactions involving electrophiles or for use in metal ion coordination.

科学研究应用

抗癌活性

研究探索了 1,2,4-三唑新衍生物的合成和抗癌评估,表明一些化合物对源自九种癌症类型的 60 种细胞系表现出有希望的抗癌活性。这些发现表明这些化合物在癌症治疗中具有潜在的治疗应用 (Bekircan 等人,2008 年)。

抗菌活性

已经合成了一些新的 1,2,4-三唑衍生物并评估了它们的抗菌活性。其中一些化合物对各种微生物表现出良好至中等的活性,表明它们有可能用作抗菌剂 (Bektaş 等人,2010 年)。

化学合成和反应性

已经研究了 1,2,4-三唑-3-硫醇的化学合成和反应性,从而开发出在各种化学反应和材料科学中具有潜在应用的新化合物 (Kaldrikyan 等人,2016 年)。

抗氧化和酶抑制

对含有 1,2,4-三唑和吡唑环的席夫碱的合成、表征和生物学评估的研究揭示了显着的抗氧化和 α-葡萄糖苷酶抑制活性。可以进一步探索这些化合物的潜力,以管理氧化应激和代谢紊乱 (Pillai 等人,2019 年)。

腐蚀抑制

已经研究了源自 1,2,4-三唑的席夫碱作为酸性溶液中低碳钢的缓蚀剂。它们的高抑制效率表明它们可能是保护金属免受腐蚀的有效材料 (Ansari 等人,2014 年)。

安全和危害

未来方向

属性

IUPAC Name |

4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-3-12-15-16-13(19)17(12)14-9-10-6-5-7-11(8-10)18-4-2/h5-9H,3-4H2,1-2H3,(H,16,19)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUQCMNGKHSUSW-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1N=CC2=CC(=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NNC(=S)N1/N=C/C2=CC(=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(2-thienylcarbonyl)piperidine](/img/structure/B5602333.png)

![1-{[4-(2-thienylsulfonyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5602337.png)

![N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5602341.png)

![N'-(4-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5602345.png)

![3-(2,4-dichlorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5602362.png)

![1-[(1-adamantylthio)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5602364.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetamide dihydrochloride](/img/structure/B5602406.png)

![1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-piperazinone](/img/structure/B5602416.png)

![2-nitro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5602431.png)

![4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)